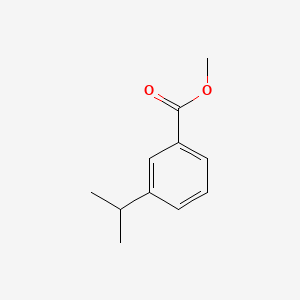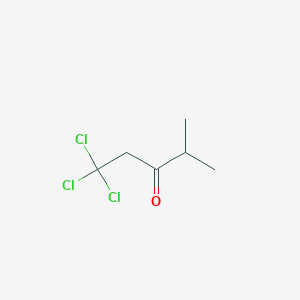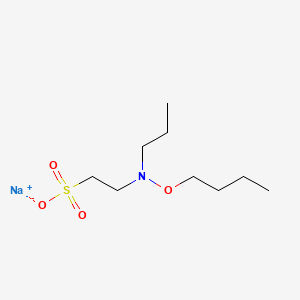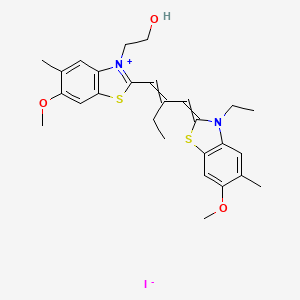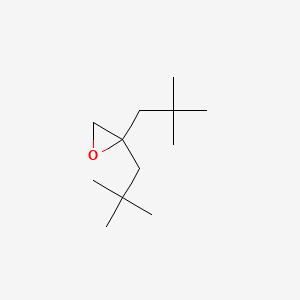
Oxirane, 2,2-di-tert-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxirane, 2,2-di-tert-pentyl- is a chemical compound with the molecular formula C12H24O. It belongs to the class of organic compounds known as oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of two tert-pentyl groups attached to the oxirane ring, making it a unique and interesting molecule for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxiranes typically involves the oxidation of alkenes. One common method is the epoxidation of alkenes using peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA). For Oxirane, 2,2-di-tert-pentyl-, the starting material would be an alkene with two tert-pentyl groups. The reaction is carried out under mild conditions, often at room temperature, to avoid decomposition of the product .
Industrial Production Methods
Industrial production of oxiranes, including Oxirane, 2,2-di-tert-pentyl-, can be achieved through the catalytic oxidation of alkenes. Catalysts such as silver or titanium dioxide are commonly used in these processes. The reaction is typically conducted in a continuous flow reactor to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Oxirane, 2,2-di-tert-pentyl- undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can attack the oxirane ring.
Major Products
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted alcohols or ethers.
Scientific Research Applications
Oxirane, 2,2-di-tert-pentyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Oxirane, 2,2-di-tert-pentyl- involves the opening of the oxirane ring, which is highly strained and reactive. This ring-opening can occur through nucleophilic attack, leading to the formation of various products depending on the nucleophile used. The molecular targets and pathways involved include interactions with nucleophiles such as water, alcohols, and amines .
Comparison with Similar Compounds
Similar Compounds
Ethylene oxide (Oxirane): A simpler oxirane with only hydrogen atoms attached to the ring.
Propylene oxide: An oxirane with a methyl group attached to the ring.
Butylene oxide: An oxirane with an ethyl group attached to the ring.
Uniqueness
Oxirane, 2,2-di-tert-pentyl- is unique due to the presence of two bulky tert-pentyl groups, which can influence its reactivity and steric properties. This makes it distinct from simpler oxiranes like ethylene oxide and propylene oxide, which have smaller substituents and different reactivity profiles .
Properties
CAS No. |
64046-71-5 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
2,2-bis(2,2-dimethylpropyl)oxirane |
InChI |
InChI=1S/C12H24O/c1-10(2,3)7-12(9-13-12)8-11(4,5)6/h7-9H2,1-6H3 |
InChI Key |
BWGSZHJIVJXUFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1(CO1)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


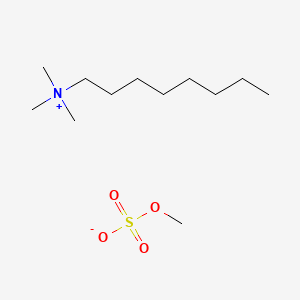
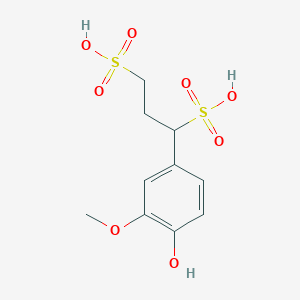
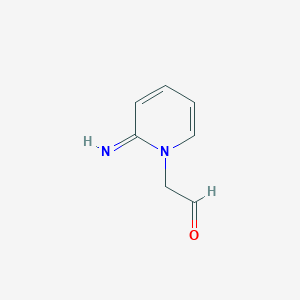
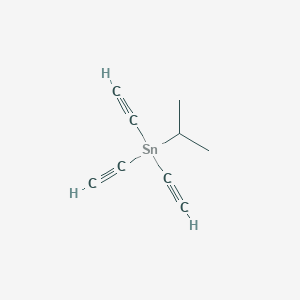
![Bicyclo[4.2.2]dec-1-ene](/img/structure/B14484170.png)
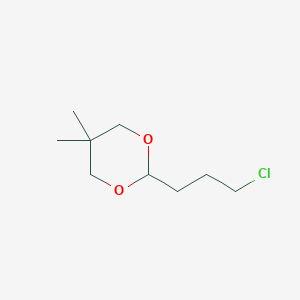

![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline](/img/structure/B14484183.png)
![N,N-Dimethyl-N'-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B14484186.png)
